3-(2-(Cinnolin-4-yl)vinyl)phenol
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Overview
Description
3-(2-(Cinnolin-4-yl)vinyl)phenol is a heterocyclic compound with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a cinnoline ring fused to a phenol group via a vinyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cinnolin-4-yl)vinyl)phenol typically involves the reaction of cinnoline derivatives with phenolic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where cinnoline-4-carbaldehyde is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the vinyl linkage .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Cinnolin-4-yl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-(Cinnolin-4-yl)vinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(2-(Cinnolin-4-yl)vinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cinnoline ring can interact with nucleic acids and proteins. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Pyridin-4-yl)vinyl)phenol
- 3-(2-(Quinolin-4-yl)vinyl)phenol
- 3-(2-(Isoquinolin-4-yl)vinyl)phenol
Uniqueness
3-(2-(Cinnolin-4-yl)vinyl)phenol is unique due to the presence of the cinnoline ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
5387-95-1 |
---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-[(E)-2-cinnolin-4-ylethenyl]phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+ |
InChI Key |
XHLANLCYFIVMDA-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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